9-Benzyl-2-chloro-9h-purin-6-amine
Overview
Description
9-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the molecular formula C12H10ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2-chloropurine with benzylamine under appropriate conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or chloroform, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the purine compound .
Scientific Research Applications
9-Benzyl-2-chloro-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs.
Biological Research: The compound is used in studies related to cell cycle regulation and signal transduction pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-9H-purin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can induce cell cycle arrest, which is a crucial step in the development of anticancer therapies . The pathways involved include the regulation of cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-9H-purin-6-amine hydrochloride
- 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine
- N6-Benzyl-9H-purine-2,6-diamine
Uniqueness
9-Benzyl-2-chloro-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications .
Properties
IUPAC Name |
9-benzyl-2-chloropurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPIAFQZBMKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298589 | |
Record name | 9-benzyl-2-chloro-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56046-25-4 | |
Record name | 56046-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-benzyl-2-chloro-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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